Cas no 77784-22-6 (dehydrocrebanine)
dehydrocrebanine Chemical and Physical Properties
Names and Identifiers
-
- dehydrocrebanine
- 5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline,6,7-dihydro-9,10-dimethoxy-7-methyl- (9CI)
- 5H-Benzo(g)-1,3-benzodioxolo(6,5,4-de)quinoline, 6,7-dihydro-9,10-dimethoxy-7-methyl-
- 6,7-Dihydro-9,10-dimethoxy-7-methyl-5H-benzo(g)-1,3-benzodioxolo(6,5,4-de)quinoline
- AC1L3ZG5
- AC1Q4DSZ
- CCRIS 3812
- LS-33657
- [ "" ]
- AKOS032948441
- CS-0024097
- 15,16-dimethoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.0^{2,6.0^{8,20.0^{14,19]icosa-1(19),2(6),7,12(20),13,15,17-heptaene
- 15,16-dimethoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(19),2(6),7,12(20),13,15,17-heptaene
- 6,7-Dihydro-9,10-dimethoxy-7-methyl-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline
- FS-9035
- B2703-188596
- DTXSID60228400
- HY-N3709
- 77784-22-6
- DTXCID40150891
- 15,16-dimethoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.0(2),?.0?,(2)?.0(1)?,(1)?]icosa-1(20),2(6),7,12,14(19),15,17-heptaene
- 5H-Benzo(g)-1,3-benzodioxolo(6,5,4-de)quinoline, 6,7-dihydro-9,10-dime thoxy-7-methyl-
- 15,16-dimethoxy-11-methyl-3,5-dioxa-11-azapentacyclo(10.7.1.02,6.08,20.014,19)icosa-1(19),2(6),7,12(20),13,15,17-heptaene
-
- Inchi: 1S/C20H19NO4/c1-21-7-6-11-8-16-20(25-10-24-16)18-12-4-5-15(22-2)19(23-3)13(12)9-14(21)17(11)18/h4-5,8-9H,6-7,10H2,1-3H3
- InChI Key: HCKFFNXOLCSPAI-UHFFFAOYSA-N
- SMILES: O1COC2=CC3CCN(C)C4=CC5C(=C(C=CC=5C(=C12)C=34)OC)OC
Computed Properties
- Exact Mass: 337.13100
- Monoisotopic Mass: 337.13140809g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 25
- Rotatable Bond Count: 2
- Complexity: 502
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 40.2Ų
Experimental Properties
- Color/Form: Yellow powder
- PSA: 40.16000
- LogP: 3.79620
dehydrocrebanine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3799-1 mg |
Dehydrocrebanine |
77784-22-6 | 1mg |
¥2595.00 | 2022-04-26 | ||
| A2B Chem LLC | AH54328-5mg |
Dehydrocrebanine |
77784-22-6 | 5mg |
$727.00 | 2024-04-19 | ||
| TargetMol Chemicals | TN3799-1 ml * 10 mm |
Dehydrocrebanine |
77784-22-6 | 1 ml * 10 mm |
¥ 3660 | 2024-07-20 | ||
| A2B Chem LLC | AH54328-1mg |
Dehydrocrebanine |
77784-22-6 | 1mg |
$599.00 | 2024-04-19 | ||
| TargetMol Chemicals | TN3799-5 mg |
Dehydrocrebanine |
77784-22-6 | 98% | 5mg |
¥ 3,560 | 2023-07-11 | |
| TargetMol Chemicals | TN3799-1 mL * 10 mM (in DMSO) |
Dehydrocrebanine |
77784-22-6 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3660 | 2023-09-15 | |
| TargetMol Chemicals | TN3799-5mg |
Dehydrocrebanine |
77784-22-6 | 5mg |
¥ 3560 | 2024-07-20 |
dehydrocrebanine Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on dehydrocrebanine
Recent Advances in the Study of Dehydrocrebanine (CAS 77784-22-6): A Promising Compound in Chemical Biology and Medicine
Dehydrocrebanine (CAS 77784-22-6), a bioactive alkaloid derived from the Stephania genus, has recently garnered significant attention in the field of chemical biology and medicinal research. This compound, structurally characterized by its tetracyclic isoquinoline framework, exhibits a range of pharmacological properties, including anti-inflammatory, anti-tumor, and neuroprotective effects. The growing body of research on dehydrocrebanine underscores its potential as a lead compound for the development of novel therapeutics targeting various diseases.
Recent studies have focused on elucidating the molecular mechanisms underlying dehydrocrebanine's biological activities. A 2023 study published in the Journal of Natural Products demonstrated that dehydrocrebanine exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, thereby reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. This finding suggests potential applications in treating chronic inflammatory conditions, including rheumatoid arthritis and inflammatory bowel disease.
In the realm of oncology, dehydrocrebanine has shown promising anti-tumor activity. Research published in Bioorganic & Medicinal Chemistry Letters (2024) revealed that dehydrocrebanine induces apoptosis in various cancer cell lines, including breast and lung cancer, through the activation of caspase-3 and PARP cleavage. Notably, the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its potential as a targeted anti-cancer agent.
Another significant advancement in dehydrocrebanine research involves its neuroprotective properties. A 2024 study in Neuropharmacology reported that dehydrocrebanine protects neuronal cells from oxidative stress-induced damage by upregulating the Nrf2/HO-1 pathway. This mechanism suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.
From a chemical perspective, recent efforts have been directed towards optimizing the synthesis of dehydrocrebanine to improve yield and purity. A novel synthetic route published in Tetrahedron Letters (2023) offers a more efficient and scalable approach to producing dehydrocrebanine, which could facilitate further pharmacological studies and potential clinical development.
Despite these promising findings, challenges remain in the development of dehydrocrebanine as a therapeutic agent. Current research gaps include the need for more comprehensive pharmacokinetic studies and the exploration of structure-activity relationships to enhance its pharmacological profile. Future directions may involve the development of dehydrocrebanine derivatives with improved bioavailability and target specificity.
In conclusion, dehydrocrebanine (CAS 77784-22-6) represents a compelling area of research in chemical biology and medicine. Its diverse pharmacological activities, coupled with recent advances in understanding its mechanisms of action, position it as a promising candidate for drug development. Continued research efforts in this area may yield significant breakthroughs in the treatment of inflammatory diseases, cancer, and neurodegenerative disorders.
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